molecular formula C23H24N2O B2964195 1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol CAS No. 337489-95-9

1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol

Cat. No. B2964195
CAS RN: 337489-95-9
M. Wt: 344.458
InChI Key: MMSZWAJLOIMQBF-UHFFFAOYSA-N
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Description

Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .


Molecular Structure Analysis

Carbazole derivatives typically have a three-ring system containing a pyrrole ring fused on either side to a benzene ring .


Chemical Reactions Analysis

Carbazole derivatives have been used in photocatalytic transformations . They are typically donor–acceptor fluorophores, with carbazolyl as an electron donor .


Physical And Chemical Properties Analysis

Carbazole derivatives are known for their excellent redox window, good chemical stability and broad applicability .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol and its derivatives have been explored in chemical synthesis. For example, Warad et al. (2018) detailed the synthesis of a Schiff base involving a similar compound, focusing on its structural analysis using various analytical methods like CHN-elemental analysis, TOF-MS, and NMR (Warad et al., 2018).

Biomedical Research

In the field of biomedical research, compounds like 1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol have shown promise. Rad et al. (2016) synthesized novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, exhibiting significant antifungal activity, indicating potential pharmaceutical applications (Rad et al., 2016).

Material Science

In material science, derivatives of 1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol have been used to synthesize polymers with specific properties. Hu et al. (2013) investigated the electrochemical and electrochromic properties of polymers synthesized from monomers containing carbazole units, demonstrating their potential in applications like smart windows and displays (Hu et al., 2013).

Alzheimer’s Disease Research

In Alzheimer’s disease research, carbazole-based cyanines, which are structurally related to 1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol, have been explored as theranostic agents. Li et al. (2018) studied the effectiveness of such a compound in inhibiting amyloid-β oligomerization, indicating its potential in diagnosing and treating Alzheimer's disease (Li et al., 2018).

Mechanism of Action

The therapeutic potential of carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .

Safety and Hazards

The safety and hazards of carbazole derivatives can vary depending on the specific compound. It’s important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The future directions of carbazole derivatives research could include further exploration of their therapeutic potential in various diseases, including diabetes , and their use in photocatalytic transformations .

properties

IUPAC Name

1-carbazol-9-yl-3-(4-ethylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-2-17-11-13-18(14-12-17)24-15-19(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,19,24,26H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSZWAJLOIMQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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